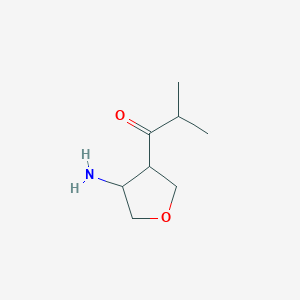![molecular formula C9H13N3O B13198035 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines These compounds are characterized by a fused ring system containing both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of appropriate pyridine and pyrazine precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in such heterocyclic systems . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Solvothermal methods and the use of metal-organic frameworks (MOFs) have also been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may participate in proton-coupled electron transfer (PCET) processes, which are crucial for various biochemical reactions . The compound’s ability to form hydrogen bonds and interact with electron-rich systems contributes to its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another diazine compound with a similar structure but different nitrogen positioning.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Pyrazine: A simpler structure with nitrogen atoms at positions 1 and 4.
Uniqueness
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3O/c1-13-6-7-5-11-8-3-2-4-10-9(8)12-7/h2-4,7,11H,5-6H2,1H3,(H,10,12) |
InChI Key |
JUFYWMJKAPKFRS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



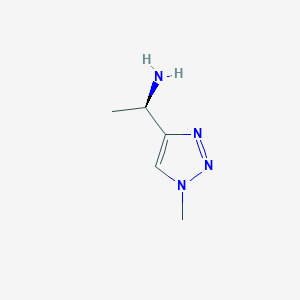
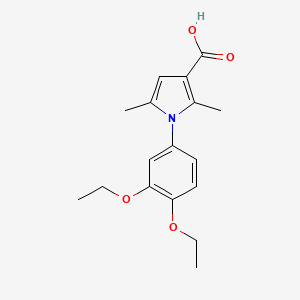



![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)

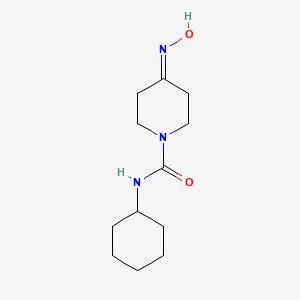
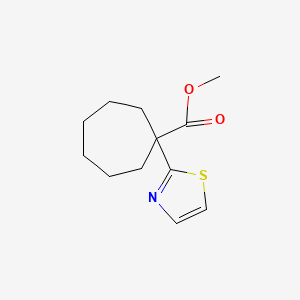

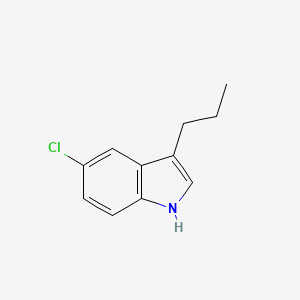
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
